2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide, also known as DMXAA or Vadimezan, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1994 by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide works by activating the innate immune system, specifically by stimulating the production of interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells such as macrophages and natural killer cells, which in turn attack and destroy tumor cells. This compound also targets the tumor vasculature, causing blood vessels to collapse and leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to increase the production of nitric oxide, a molecule that plays a key role in regulating blood flow and blood pressure. This compound has also been shown to increase the production of reactive oxygen species, which can have both pro- and anti-tumor effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it relatively inexpensive and accessible for researchers. This compound also has a well-characterized mechanism of action and has been extensively studied in preclinical models of cancer.
However, there are also limitations to using this compound in lab experiments. This compound has been shown to have variable efficacy depending on the tumor model and treatment regimen used, making it difficult to predict its effectiveness in human patients. Additionally, this compound has been shown to have some toxicity in preclinical models, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide. One area of interest is in combination therapy, where this compound is used in conjunction with other anti-cancer drugs to enhance their efficacy. Another potential direction is in developing new analogs of this compound that may have improved efficacy and reduced toxicity. Finally, there is interest in exploring the use of this compound in other disease contexts, such as infectious diseases or autoimmune disorders.
Synthesemethoden
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylpyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 2,4-dimethylphenyl isocyanate to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound can selectively target and destroy tumor blood vessels, leading to tumor cell death. This compound has also been shown to stimulate the immune system, leading to increased anti-tumor activity.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-(2,4-dimethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)18-16(20)13-6-5-9-17-15(13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTXXRFKGQHNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.